![molecular formula C6H8F2N4O B2647636 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 1699683-25-4](/img/structure/B2647636.png)
4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
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Description
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C6H8F2N4O . It has an average mass of 190.151 Da and a monoisotopic mass of 190.066620 Da .
Molecular Structure Analysis
The molecular structure of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with an amino group at the 4th position and a 2,2-difluoroethyl group at the 1st position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide, such as its melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Antitumor and Cytotoxic Activities
- Synthesis and Antitumor Activities : Pyrazolopyrimidine derivatives, obtained from the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, were screened for in vitro antitumor activities against human cancer cell lines. The structure-activity relationship (SAR) of these compounds was explored (Hafez et al., 2013).
- Cytotoxic Activity of Pyrazole Derivatives : 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives exhibited cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Heterocyclic Synthesis and Functionalization
- Facile Synthesis Approach : A general synthetic approach to pyrazolo[4,3-d]pyrimidines using aldehydes, arylideneanilines, carboxylic acids, and orthoesters for bridging the two amino functions of 4-amino-1-alkyl-3-propylpyrazole-5-carboxamides was reported (Reddy et al., 2005).
- Functionalization Reactions of Pyrazole Carboxylic Acid : The conversion of 1H-pyrazole-3-carboxylic acid into various derivatives through reactions with different compounds demonstrated the versatility of this scaffold in heterocyclic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Pharmacological Interest
- Heterocyclic Compounds with Pharmacological Interest : A review of the chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, a building block for synthesizing heterocyclic compounds of pharmacological interest, was presented, showcasing its utility in medicinal chemistry (El‐Mekabaty, 2014).
Biological Evaluation
- Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities, highlighting their potential as therapeutic agents (Rahmouni et al., 2016).
properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4O/c7-4(8)2-12-1-3(9)5(11-12)6(10)13/h1,4H,2,9H2,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWDKDUFPGEVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide | |
CAS RN |
1699683-25-4 |
Source
|
Record name | 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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